Nickelous;disulfamate;tetrahydrate

Description

Properties

CAS No. |

124594-15-6 |

|---|---|

Molecular Formula |

H12N2NiO10S2 |

Molecular Weight |

322.9 g/mol |

IUPAC Name |

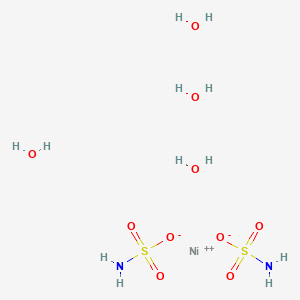

imino-dioxido-oxo-λ6-sulfane;nickel(2+);sulfamic acid;tetrahydrate |

InChI |

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

TXRHHNYLWVQULI-UHFFFAOYSA-L |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickelous Disulfamate Tetrahydrate

This guide provides an in-depth exploration of the primary laboratory-scale synthesis methodologies for nickelous disulfamate tetrahydrate (Ni(SO₃NH₂)₂·4H₂O). As a compound of significant interest in precision electroplating, catalysis, and battery technology, a thorough understanding of its synthesis is paramount for researchers, scientists, and professionals in drug development and materials science.[1][2][3] This document moves beyond simple procedural lists to offer a nuanced examination of the chemical principles, experimental variables, and process control parameters that underpin successful and reproducible synthesis.

Introduction: The Significance of Nickelous Disulfamate Tetrahydrate

Nickelous disulfamate, also known as nickel(II) sulfamate, is a highly soluble nickel salt that has garnered considerable attention for its applications in processes requiring low internal stress and high deposition rates.[1][4] The tetrahydrate form is the most common and is a green crystalline solid.[5][6] Its utility in the electronics, automotive, and aerospace industries underscores the need for reliable and well-characterized synthesis routes.[5] This guide will detail the most prevalent and effective synthesis methods, providing the necessary theoretical and practical knowledge for its preparation.

Core Synthesis Methodologies: A Comparative Overview

The laboratory synthesis of nickelous disulfamate tetrahydrate typically involves the reaction of a nickel precursor with an aqueous solution of sulfamic acid (HSO₃NH₂). The choice of the nickel source is a critical determinant of the reaction kinetics, impurity profile, and overall process control. The most common precursors are nickel carbonate (NiCO₃), nickel hydroxide (Ni(OH)₂), nickel oxide (NiO), and metallic nickel powder (Ni).

Synthesis from Nickel Carbonate: The Effervescent Route

The reaction between nickel carbonate and sulfamic acid is a widely employed method due to its straightforward nature and the use of relatively safe reactants.[7] The primary driving force for this reaction is the evolution of carbon dioxide gas, which effectively pushes the reaction to completion.

3.1 Underlying Chemistry and Rationale

The reaction proceeds according to the following equation:

NiCO₃ + 2HSO₃NH₂ + 3H₂O → Ni(SO₃NH₂)₂·4H₂O + CO₂ (g)

The key advantage of this method is the visual feedback provided by the cessation of CO₂ effervescence, indicating the reaction's endpoint. However, the rapid release of gas necessitates careful and portion-wise addition of the nickel carbonate to prevent excessive foaming and potential loss of product.[7]

3.2 Experimental Protocol

Materials:

-

Sulfamic Acid (HSO₃NH₂)

-

Nickel Carbonate (NiCO₃)

-

Deionized Water

-

Acetone (for trituration)

Procedure:

-

In a large beaker equipped with a magnetic stirrer, dissolve 10 g of sulfamic acid in 100 ml of warm deionized water.[7][8]

-

Slowly add small portions of nickel carbonate powder to the stirring sulfamic acid solution.[7][8]

-

Allow the effervescence to subside completely between each addition to control foaming.[7]

-

Continue adding nickel carbonate until no further dissolution or gas evolution is observed.[7][8]

-

Filter the resulting solution by suction to remove any unreacted nickel carbonate.[8]

-

Evaporate the filtrate on a steam bath to obtain a green, oily residue.[8]

-

Upon cooling, triturate the residue with acetone until a solid green product forms.[8]

3.3 Process Parameters and Expected Outcome

| Parameter | Value/Range | Rationale |

| Temperature | Warm (e.g., 40-60°C) | Enhances the dissolution of sulfamic acid and reaction rate. |

| Reactant Addition | Slow, portion-wise | To control the rate of CO₂ evolution and prevent excessive foaming.[7] |

| Endpoint Indication | Cessation of effervescence | A clear visual cue that the sulfamic acid has been fully consumed.[7] |

| Expected Yield | High | The reaction is driven to completion by the removal of CO₂ gas. |

3.4 Workflow Diagram

Caption: Workflow for the synthesis of nickelous disulfamate tetrahydrate from nickel carbonate.

Synthesis from Nickel Hydroxide or Nickel Oxide: The Non-Effervescent Routes

The reactions of nickel hydroxide or nickel oxide with sulfamic acid offer alternatives that avoid the foaming associated with the carbonate method.[4][7] These methods are also highly effective, yielding the desired product and water.

4.1 Underlying Chemistry and Rationale

The reactions are as follows:

Ni(OH)₂ + 2HSO₃NH₂ + 2H₂O → Ni(SO₃NH₂)₂·4H₂O[4] NiO + 2HSO₃NH₂ + 3H₂O → Ni(SO₃NH₂)₂·4H₂O[4]

The primary advantage of these methods is the absence of gas evolution, allowing for a more controlled reaction. However, the purity of the final product is highly dependent on the quality of the starting nickel hydroxide or oxide precursor.[7] The reaction with nickel oxide may require heating to proceed at a reasonable rate.[4]

4.2 Experimental Protocol (General)

Materials:

-

Sulfamic Acid (HSO₃NH₂)

-

Nickel Hydroxide (Ni(OH)₂) or Nickel Oxide (NiO)

-

Deionized Water

Procedure:

-

Prepare a hot aqueous solution of sulfamic acid.[4]

-

Gradually add the nickel hydroxide or fine nickel oxide powder to the stirring sulfamic acid solution under controlled temperature conditions.[4]

-

Continue the reaction, with heating if necessary, until the nickel precursor is fully dissolved.

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the solution to cool and crystallize.

-

Collect the crystals by filtration, wash with cold deionized water, and dry appropriately.

4.3 Process Parameters and Expected Outcome

| Parameter | Value/Range | Rationale |

| Temperature | Elevated (e.g., 60-80°C) | To increase the reaction rate, especially for nickel oxide.[4] |

| Precursor Purity | High | Essential to ensure the purity of the final nickelous disulfamate product.[7] |

| Endpoint Indication | Complete dissolution of the nickel precursor | Indicates the reaction is complete. |

| Crystallization | Cooling | The high solubility of nickel sulfamate necessitates careful control of cooling to achieve good crystal formation.[9] |

4.4 Reaction Pathway Diagram

Caption: Reaction pathways for the synthesis of nickelous disulfamate tetrahydrate from nickel hydroxide or nickel oxide.

Synthesis from Metallic Nickel Powder: The Direct Approach

The direct reaction of metallic nickel powder with sulfamic acid presents an economically attractive route, particularly when high-purity nickel powder is readily available.[10] This method, however, requires careful control of pH and the use of an oxidizing agent to achieve a practical reaction rate.

5.1 Underlying Chemistry and Rationale

The direct reaction is facilitated by oxygenation, which accelerates the dissolution of the nickel powder.[10] The pH must be maintained below 5.0 to prevent hydrolysis of the sulfamic acid and the nickel sulfamate product.[10] Some protocols also employ an initiator, such as a mineral acid, and an oxidizing agent like hydrogen peroxide to enhance the reaction rate.[11][12]

5.2 Experimental Protocol

Materials:

-

Fine Nickel Powder (high purity)

-

Sulfamic Acid (HSO₃NH₂)

-

Deionized Water

-

Oxygen Gas or Hydrogen Peroxide (30%)

-

Initiator (e.g., Sulfuric Acid) (optional)

Procedure:

-

Create a suspension of finely divided nickel powder in water within a reaction vessel equipped for agitation and gas sparging.[10]

-

Control the temperature, preferably in the range of 40-60°C.[10]

-

Gradually add sulfamic acid to the suspension, maintaining the pH between 1.5 and 5.0.[10]

-

If using, add the initiator to the mixture.[12]

-

Introduce an oxidizing agent, either by sparging with pure oxygen or by the slow, controlled addition of hydrogen peroxide, while carefully monitoring the temperature.[10][12]

-

Continue the reaction with vigorous agitation until the reaction is complete, as indicated by a sharp rise in pH.[10]

-

Filter the resulting solution to remove any unreacted nickel.

-

The nickel sulfamate can then be obtained through controlled crystallization.

5.3 Process Parameters and Expected Outcome

| Parameter | Value/Range | Rationale |

| pH | 1.5 - 5.0 | To prevent hydrolysis of sulfamic acid and the product.[10] |

| Temperature | 40 - 60°C | Balances reaction rate with minimizing hydrolysis.[10] |

| Oxidizing Agent | Oxygen or H₂O₂ | Essential for achieving a rapid dissolution of the nickel powder.[10][12] |

| Agitation | Vigorous | To maintain the nickel powder in suspension and ensure efficient reaction.[10] |

5.4 Logical Relationship Diagram

Caption: Key relationships in the synthesis of nickelous disulfamate tetrahydrate from metallic nickel powder.

Purification and Characterization

Regardless of the synthesis method, purification of the resulting nickel sulfamate solution may be necessary to remove unreacted starting materials and byproducts. High pH treatment can be employed to precipitate metallic impurities like iron and chromium.[13] The final product can be characterized using various analytical techniques to confirm its identity and purity.

Safety Considerations

All synthesis procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Care should be taken when handling sulfamic acid, which is corrosive. The reaction with nickel carbonate produces CO₂, which can displace oxygen in enclosed spaces. Nickel compounds are also associated with health risks and should be handled with care.[6]

Conclusion

The synthesis of nickelous disulfamate tetrahydrate can be achieved through several effective methods, each with its own set of advantages and challenges. The choice of synthesis route will depend on factors such as the availability and purity of starting materials, the desired scale of production, and the specific requirements of the intended application. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably produce high-quality nickelous disulfamate tetrahydrate for a variety of scientific and industrial purposes.

References

- Nickel Sulfamate|High-Purity Research Compound - Benchchem. (n.d.).

- Cas 13770-89-3, Nickel sulfamate - LookChem. (n.d.).

- Buy Nickel sulfamate (EVT-294720) | 13770-89-3 - EvitaChem. (n.d.).

- NICKEL SULFAMATE - Ataman Kimya. (n.d.).

- US3620669A - Production of nickel sulfamate - Google Patents. (n.d.).

- Preparation of nickel(II) sulfamate dihydrate - PrepChem.com. (n.d.).

- CN1233625C - Preparation of nickel sulphamate - Google Patents. (n.d.).

- Nickel Sulfamate Tetrahydrate | Ni(SO3NH2)2·4H2O | CAS 124594-15-6 ... (n.d.).

- Nickel (II) sulfamate tetrahydrate - Chem-Impex. (n.d.).

- Nickel (II) sulfamate tetrahydrate | 124594-15-6 - J&K Scientific LLC. (n.d.).

- Nickel(II) sulfamate 98 124594-15-6 - Sigma-Aldrich. (n.d.).

- Nickel sulfamate - ChemBK. (n.d.).

- CAS 124594-15-6: nickel(ii) sulfamate tetrahydrate - CymitQuimica. (n.d.).

- Nickel Plating from a Sulfamate Bath - Surface Technology Environmental Resource Center - STERC. (n.d.).

- Preparation of nickel (II) sulfamate - ResearchGate. (n.d.).

- Nickel Sulfamate. (n.d.).

- NICOL SULFAMATE - TDS - Columbia Chemical. (n.d.).

- Nickel(II) sulfamate tetrahydrate | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).

- Nickel sulfamate tetrahydrate | H12N2NiO10S2 | CID 16211747 - PubChem. (n.d.).

Sources

- 1. heegermaterials.com [heegermaterials.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Cas 13770-89-3,Nickel sulfamate | lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. CAS 124594-15-6: nickel(ii) sulfamate tetrahydrate [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Content Retired - Compliance Assistance Centers [caiweb.com]

- 10. US3620669A - Production of nickel sulfamate - Google Patents [patents.google.com]

- 11. Buy Nickel sulfamate (EVT-294720) | 13770-89-3 [evitachem.com]

- 12. CN1233625C - Preparation of nickel sulphamate - Google Patents [patents.google.com]

- 13. technic.com [technic.com]

nickel(II) sulfamate tetrahydrate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Nickel(II) Sulfamate Tetrahydrate

Introduction

Nickel(II) Sulfamate Tetrahydrate, Ni(SO₃NH₂)₂·4H₂O, stands as a cornerstone chemical in the field of high-performance electroplating and surface finishing. From critical aerospace components to advanced electronics, the unique properties of the deposits derived from sulfamate-based electrolytes—namely low internal stress, high ductility, and excellent corrosion resistance—make this compound indispensable.[1][2] Unlike more conventional nickel plating salts like nickel sulfate, nickel sulfamate offers a distinct process window that enables the engineering of metallic coatings with superior physical properties.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core chemical properties of nickel(II) sulfamate tetrahydrate. We will delve into its molecular structure, physicochemical characteristics, and aqueous chemistry. Furthermore, we will explore its primary application in electroplating, detailing the underlying electrochemical principles and providing field-proven methodologies for bath analysis and control. The objective is to furnish researchers, engineers, and drug development professionals with the technical causality behind its utility and the practical knowledge required for its successful application.

Molecular and Physicochemical Properties

A thorough understanding of a material begins with its fundamental properties. These characteristics dictate its behavior in storage, solution preparation, and application.

Core Chemical Identity

Nickel(II) sulfamate tetrahydrate is a moderately complex inorganic salt. Its identity is defined by the following key metrics:

| Property | Value | Source(s) |

| Chemical Formula | Ni(SO₃NH₂)₂ · 4H₂O | [1][4] |

| Molecular Weight | 322.93 g/mol | [1][4][5] |

| CAS Number | 124594-15-6 | [1][4][6] |

| Appearance | Blue-green crystalline powder or solid | [1][7] |

| Synonyms | Nickel(II) amidosulfate tetrahydrate, Sulfamic acid nickel(II) salt tetrahydrate | [6] |

Solubility and Hygroscopic Nature

One of the most critical properties of nickel sulfamate for its application in electroplating is its exceptionally high solubility in water.[8] This allows for the formulation of electrolytic baths with a very high nickel metal content, a prerequisite for high-speed plating operations.[8][9] While quantitative solubility data across a wide temperature range is not readily consolidated in literature, practical experience shows it is many times more soluble than nickel sulfate.[8]

This high affinity for water also means the compound is hygroscopic and can deliquesce in moist air.[7]

Field Insight: The hygroscopic nature necessitates storing the solid chemical in tightly sealed containers in a cool, dry environment to prevent agglomeration and maintain accurate weighing for solution preparation.[10] Failure to do so can lead to significant errors in bath concentration, impacting deposit quality.

Thermal Stability and Decomposition

The term "tetrahydrate" indicates the presence of four water molecules integral to the crystal structure. These are liberated upon heating, followed by the decomposition of the anhydrous salt. A study utilizing thermogravimetry (TG) and differential scanning calorimetry (DSC) revealed that the salt first undergoes dehydration between 100–350 °C.[3] The subsequent decomposition of the anhydrous nickel sulfamate, Ni(SO₃NH₂)₂, occurs in a complex process between 375–797 °C, ultimately yielding nickel oxide (NiO) and various gaseous species.[3]

In aqueous solutions, thermal stability is a more immediate practical concern. The sulfamate ion (SO₃NH₂⁻) is susceptible to hydrolysis at elevated temperatures, particularly at low pH. This reaction breaks down the sulfamate ion into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions.

Hydrolysis Reaction: SO₃NH₂⁻ + 2H₂O → NH₄⁺ + HSO₄⁻ + OH⁻

This hydrolysis is generally slow but accelerates at temperatures exceeding 70°C.[9] The buildup of ammonium and sulfate ions in a plating bath is detrimental, as it increases the internal stress of the nickel deposit and can compromise its physical properties.[9]

Causality in Practice: This is why maintaining the operating temperature of a nickel sulfamate bath, typically between 50-60°C, is critical for consistent, low-stress deposits.[9][11] Localized overheating from improperly placed immersion heaters can create zones of high hydrolysis, leading to inconsistent plating results across a single workpiece.

Synthesis and Aqueous Chemistry

Common Synthesis Routes

Commercial production of nickel sulfamate typically involves the reaction of sulfamic acid with a nickel source. Two common methods are:

-

Reaction with Nickel Carbonate: A straightforward acid-base reaction.

-

Reaction: NiCO₃ + 2HSO₃NH₂ → Ni(SO₃NH₂)₂ + H₂O + CO₂↑

-

Advantage: The reaction is relatively clean, with carbon dioxide being the only byproduct.[12]

-

-

Reaction with Metallic Nickel Powder: This method involves the oxidative dissolution of high-purity nickel powder in sulfamic acid.

-

Process: This route often requires an initiator, such as a small amount of mineral acid, and an oxidizing agent like hydrogen peroxide (H₂O₂) to proceed at a practical rate.[13] The temperature must be carefully controlled below 60°C to prevent hydrolysis of the product.[13]

-

Advantage: Allows for the production of very high-purity solutions, as the primary raw material can be 99.8%+ pure nickel metal.[13]

-

The logical workflow for the latter, more controlled synthesis method is visualized below.

Caption: Workflow for the synthesis of nickel sulfamate tetrahydrate from metallic nickel.

Application in Electroplating

The premier application of nickel(II) sulfamate tetrahydrate is as the primary nickel salt in electroplating solutions.[14] These baths are renowned for producing deposits with significantly lower internal stress compared to those from traditional Watts (nickel sulfate-based) baths.[2][3]

Electrolytic Bath Composition and Functionality

A typical sulfamate nickel plating bath is a multi-component system where each chemical serves a specific function.

| Component | Typical Concentration | Function & Causality | Source(s) |

| Nickel Sulfamate | 300 - 600 g/L | Primary source of Ni²⁺ ions for deposition. High solubility allows for high current density operation. | [11][15] |

| Nickel Chloride | 5 - 20 g/L | Acts as an anode corrosion promoter. The chloride ions prevent the nickel anodes from becoming passive, ensuring a steady supply of Ni²⁺ ions into the solution. | [9][11] |

| Boric Acid | 30 - 45 g/L | Acts as a pH buffer. It stabilizes the pH in the cathode film (the thin layer of solution adjacent to the part being plated), preventing the precipitation of nickel hydroxide and ensuring a smooth, defect-free deposit. | [8][11] |

| Wetting Agent | Varies by type | Reduces the surface tension of the solution. This prevents hydrogen gas bubbles, which are evolved at the cathode, from adhering to the surface and causing pitting in the deposit. | [2][11] |

The relationship between these components and the plating process is illustrated below.

Caption: Key electrochemical processes in a nickel sulfamate plating bath.

Experimental Protocols: Bath Analysis

Maintaining the chemical balance of a plating bath is paramount for quality control. This requires routine analysis of the key components. Titrimetric methods are robust, cost-effective, and widely used in production environments.[16][17]

Protocol: Determination of Nickel Metal by EDTA Titration

This protocol determines the total concentration of dissolved nickel. The principle relies on the chelation of Ni²⁺ ions by ethylenediaminetetraacetic acid (EDTA) at a specific pH, with a colorimetric indicator to signal the endpoint.[18]

Reagents and Equipment:

-

0.1 M EDTA Standard Solution

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Murexide (Ammonium Purpurate) Indicator

-

250 mL Erlenmeyer Flask

-

2.0 mL Pipette

-

50 mL Burette

-

Deionized (DI) Water

Procedure:

-

Pipette a 2.0 mL sample of the plating solution into a 250 mL Erlenmeyer flask.[18]

-

Add approximately 100 mL of DI water to dilute the sample.

-

In a fume hood, carefully add 10 mL of concentrated ammonium hydroxide to the flask and swirl to mix. This raises the pH to approximately 10, which is necessary for the indicator to function correctly.

-

Add a small amount (~0.1 g) of Murexide indicator powder. The solution should turn a yellowish-green or pale straw color.[17][18]

-

Titrate the sample with the 0.1 M standard EDTA solution. Swirl the flask continuously.

-

The endpoint is reached when the solution color changes sharply from yellowish-green to a distinct blue-violet or deep purple.[17][18]

-

Record the volume of EDTA titrant used (V_EDTA).

Calculation:

-

Nickel (g/L) = (V_EDTA in mL) × (Molarity of EDTA) × 58.69 ( g/mol for Ni) / (Sample Volume in L)

-

For this protocol: Nickel (g/L) = V_EDTA × 0.1 × 58.69 / 0.002 = V_EDTA × 2934.5

Self-Validation: The sharpness of the endpoint color change is a key indicator of a successful titration. A sluggish or indistinct endpoint may suggest interference from other metal contaminants (e.g., copper, zinc), indicating a need for bath purification.

Safety and Handling

Nickel(II) sulfamate tetrahydrate is a hazardous substance and must be handled with appropriate precautions.

-

Health Hazards: It is harmful if swallowed or inhaled.[4] It is a known skin sensitizer that can cause allergic dermatitis ("nickel itch").[10][19] Critically, nickel compounds are classified as potential human carcinogens (Category 1B) and may cause genetic defects and damage to fertility or the unborn child.[4][20] Long-term exposure via inhalation can cause damage to organs, particularly the respiratory system.[4]

-

Personal Protective Equipment (PPE): When handling the solid or its solutions, impervious gloves, safety goggles or a face shield, and respiratory protection (e.g., a P3 or N95 dust mask for the powder) are mandatory.[4][19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers securely sealed.[10]

-

Environmental Hazards: This material is very toxic to aquatic life with long-lasting effects.[4][20] All spills and waste must be contained and disposed of as hazardous waste according to local regulations. Do not allow it to enter waterways.[10]

Conclusion

Nickel(II) sulfamate tetrahydrate is more than just a source of nickel ions; it is an enabling chemical for advanced engineering applications. Its high solubility and the unique chemistry of the sulfamate anion allow for the electrodeposition of nickel coatings with exceptionally low internal stress and high ductility—properties that are difficult to achieve with other nickel salts. Understanding its fundamental chemical properties, from thermal stability to aqueous behavior, is directly linked to the successful control and optimization of the electroplating processes in which it is employed. Adherence to strict analytical protocols and safety procedures is essential for leveraging the full potential of this versatile compound while ensuring operator and environmental safety.

References

- The Analysis of Nickel Sulphamate Plating Solutions. (n.d.). Transactions of the Institute of Metal Finishing. [URL: https://www.infona.pl/resource/bwmeta1.element.springer-doi-10_1007-BF03371457]

- Chem-Impex International. (n.d.). Nickel (II) sulfamate tetrahydrate. Chem-Impex. [URL: https://www.chem-impex.

- Heeger Materials. (n.d.). Nickel Sulfamate Tetrahydrate | Ni(SO3NH2)2·4H2O. [URL: https://www.heegermaterials.

- BioFuran Materials. (n.d.). Nickel sulfamate tetrahydrate, CAS 124594-15-6. [URL: https://www.biofuran.

- Karustis, G. A. (1998). Determination of Nickel, Nickel Chloride Hexahydrate and Boric Acid in Nickel Sulfamate Plating Solutions by Titration. Defense Technical Information Center. [URL: https://apps.dtic.

- Valence Surface Technologies. (n.d.). Nickel Sulfamate - Plating. [URL: https://www.valencesurfacetech.

- Sdfine. (n.d.). NICKEL SULPHAMATE SOLUTION Safety Data Sheet. [URL: https://www.sdfine.

- Sigma-Aldrich. (n.d.). Nickel(II) sulfamate tetrahydrate 98%. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/262277]

- ECHEMI. (n.d.). Nickel sulfamate SDS, 13770-89-3 Safety Data Sheets. [URL: https://www.echemi.

- Zenith Chemical Corporation. (n.d.). Nickel Sulfamate Safety Guide. Scribd. [URL: https://www.scribd.

- Technic Inc. (n.d.). NICKEL SULFAMATE RTU (Soluble) (Mechanical) Safety Data Sheet. [URL: https://www.technic.com/sites/default/files/2021-09/NICKEL%20SULFAMATE%20RTU%20%28Soluble%29%20%28Mechanical%29.pdf]

- Anoplex Software. (n.d.). Sulfamate Nickel Titration. [URL: https://www.anoplex.

- Fisher Scientific. (2021). SAFETY DATA SHEET: Nickel(II) sulfamate hydrate. [URL: https://www.fishersci.com/msds?productName=AC223250025]

- Diggin, M. B. (n.d.). Nickel Plating from a Sulfamate Bath. Surface Technology Environmental Resource Center (STERC). [URL: https://www.sterc.

- Wikipedia. (n.d.). Nickel electroplating. [URL: https://en.wikipedia.

- Columbia Chemical. (2020). NICOL SULFAMATE - Technical Data Sheet. [URL: https://www.columbiachemical.

- DNI. (n.d.). Nickel Sulfamate: High Purity Plating Solution. Scribd. [URL: https://www.scribd.

- ChemicalBook. (n.d.). NICKEL(II) SULFAMATE TETRAHYDRATE | 124594-15-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6140344.htm]

- Yilmaz, O. (2018). Composition and operating conditions of nickel sulfamate plating bath. ResearchGate. [URL: https://www.researchgate.

- PubChem. (n.d.). Nickel sulfamate tetrahydrate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16211747]

- American Elements. (n.d.). Nickel(II) Sulfamate Solution. [URL: https://www.americanelements.

- Li, G. (2005). Preparation of nickel sulphamate. Google Patents (CN1233625C). [URL: https://patents.google.

- Todini Chemicals. (n.d.). Nickel Sulfamate Solution - Distributor & Supplier. [URL: https://www.todini.

- Mahapatra, M. K., et al. (2019). Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. [URL: https://www.researchgate.

- Kunda, W. (1971). Production of nickel sulfamate. Google Patents (US3620669A). [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). Nickel(II) sulfamate 98%. MilliporeSigma. [URL: https://www.sigmaaldrich.

- Wikipedia. (n.d.). Nickel oxyacid salts. [URL: https://en.wikipedia.org/wiki/Nickel_oxyacid_salts]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aerospace Plating Services - AS9100 Nadcap Approved [valencesurfacetech.com]

- 3. researchgate.net [researchgate.net]

- 4. Nickel(II) sulfamate 98 124594-15-6 [sigmaaldrich.com]

- 5. Nickel sulfamate tetrahydrate | H12N2NiO10S2 | CID 16211747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biofuranchem.com [biofuranchem.com]

- 7. heegermaterials.com [heegermaterials.com]

- 8. Content Retired - Compliance Assistance Centers [caiweb.com]

- 9. scribd.com [scribd.com]

- 10. louisville.edu [louisville.edu]

- 11. columbiachemical.com [columbiachemical.com]

- 12. Nickel oxyacid salts - Wikipedia [en.wikipedia.org]

- 13. CN1233625C - Preparation of nickel sulphamate - Google Patents [patents.google.com]

- 14. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Sulfamate Nickel Titration [anoplex.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Nickelous Disulfamate Tetrahydrate

A Senior Application Scientist's Perspective on Methodologies and Structural Interpretation

Abstract: This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of nickelous disulfamate tetrahydrate, Ni(SO₃NH₂)₂·4H₂O. While this compound is of significant industrial importance, particularly in high-quality nickel electroplating, its detailed single-crystal structure is not widely available in public databases. Therefore, this guide presents a robust, field-proven workflow for such an analysis, from crystal synthesis to final structural validation. We will explore the causality behind experimental choices, from crystal growth strategies to the nuances of X-ray diffraction data refinement. The protocols and interpretations are grounded in authoritative crystallographic practices, providing researchers and drug development professionals with a self-validating framework for the structural analysis of hydrated metal complexes. This guide is structured to offer both a high-level understanding of the scientific principles and a detailed, step-by-step protocol for experimental execution.

Introduction: The Industrial and Scientific Significance of Nickelous Disulfamate Tetrahydrate

Nickelous disulfamate, in its tetrahydrate form, is a cornerstone of modern electroplating technology.[1][2] Unlike traditional nickel sulfate baths, sulfamate-based solutions deposit a 99.9% pure nickel layer with exceptionally low internal stress, superior ductility, and high thermal resistance.[1][2] These properties are critical in high-reliability applications, including the aerospace, electronics, and precision engineering sectors, where it is used for dimensional restoration of worn parts, as a corrosion-resistant barrier, and as an undercoat for subsequent plating.[3][4]

From a chemical perspective, Ni(SO₃NH₂)₂·4H₂O is an intriguing coordination complex. The nickel(II) ion's coordination environment, dictated by the sulfamate ligands and water molecules, governs the crystal packing and, ultimately, the material's bulk properties. A detailed crystal structure analysis is paramount to understanding the structure-property relationships that give rise to its advantageous plating characteristics. It provides precise information on bond lengths, bond angles, coordination geometry, and the hydrogen-bonding network, all of which are crucial for computational modeling and the rational design of new materials.

Disclaimer: As of the writing of this guide, a definitive, publicly accessible single-crystal X-ray structure of nickelous disulfamate tetrahydrate has not been identified. Therefore, this guide will proceed with a detailed, representative workflow and a hypothetical, yet chemically realistic, structural model to illustrate the complete process of crystal structure determination and analysis. This approach ensures that the described methodologies are sound and directly applicable to this and similar crystalline compounds.

Synthesis and Single-Crystal Growth: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-quality single crystals. The size and internal perfection of the crystal are the most critical factors for a successful X-ray diffraction experiment.[5][6] For water-soluble compounds like nickelous disulfamate tetrahydrate, slow evaporation of an aqueous solution is a highly effective method for crystal growth.[7][8]

Synthesis of Nickelous Disulfamate Tetrahydrate

A common and straightforward synthesis involves the reaction of nickel(II) carbonate with sulfamic acid in an aqueous solution.[9]

Reaction: NiCO₃ + 2 HSO₃NH₂ + 3 H₂O → Ni(SO₃NH₂)₂·4H₂O + CO₂

This method is advantageous as the only byproduct, carbon dioxide, is a gas that readily evolves from the solution, simplifying purification.

Experimental Protocol: Slow Evaporation Crystal Growth

-

Preparation of a Saturated Solution: In a beaker, slowly add nickel(II) carbonate to an aqueous solution of sulfamic acid at approximately 50-60°C with constant stirring. Add the nickel carbonate portion-wise until effervescence ceases, indicating the complete reaction of the acid. A slight excess of nickel carbonate can be used to ensure no unreacted sulfamic acid remains.

-

Filtration: Gravity filter the warm solution to remove any unreacted nickel carbonate and other solid impurities. The resulting solution should be a clear, green liquid.

-

Crystallization: Transfer the filtrate to a clean crystallizing dish or beaker. Cover the vessel with a watch glass or perforated parafilm to allow for slow evaporation of the solvent. This is a critical step; rapid evaporation leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[8][10]

-

Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Over a period of several days to weeks, as the water slowly evaporates, the solution will become supersaturated, and well-formed, prismatic green crystals should appear.

-

Crystal Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[5][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5]

The SC-XRD Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodological Breakdown

-

Crystal Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, untwinned specimen with sharp edges. It is then mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the diffracted X-rays are detected. Modern diffractometers use area detectors like CCD or CMOS sensors to collect thousands of diffraction spots.[6]

-

Data Reduction and Integration: The collected images are processed to determine the positions and intensities of the diffraction spots. This step also involves indexing the reflections to determine the unit cell parameters and the Bravais lattice. The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Programs like SHELXS or SHELXT use direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[11]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[12][13] In this iterative process, the atomic positions, and their anisotropic displacement parameters (which model thermal motion) are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

-

Structural Validation: The final refined structure, typically in the form of a Crystallographic Information File (CIF), is thoroughly checked for correctness using software like PLATON.[14][15][16] This includes checking for missed symmetry, analyzing the hydrogen bonding network, and ensuring that all geometric parameters are chemically sensible.

Hypothetical Crystal Structure Analysis of Ni(SO₃NH₂)₂·4H₂O

As previously noted, the following data is a realistic, hypothetical representation to illustrate the outcome of the described workflow.

Crystallographic Data Summary

The data presented here is consistent with a well-refined structure for a hydrated nickel(II) complex.

| Parameter | Hypothetical Value |

| Chemical Formula | H₁₂N₂NiO₁₀S₂ |

| Formula Weight | 322.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.120(1), 12.450(2), 9.880(2) |

| α, β, γ (°) | 90, 105.60(1), 90 |

| Volume (ų) | 962.5(3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 2.230 |

| Absorption Coefficient (mm⁻¹) | 2.58 |

| F(000) | 664 |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.075 |

| Goodness-of-fit on F² | 1.05 |

Structural Details and Interpretation

Based on this hypothetical data, we can deduce key features of the crystal structure.

Coordination Environment of Nickel(II):

The nickel(II) ion is expected to be in an octahedral coordination environment, which is very common for Ni(II) complexes.[17] The coordination sphere would likely be composed of oxygen atoms from the water molecules and potentially from the sulfamate ligands. The sulfamate ion (NH₂SO₃⁻) can act as a monodentate or bidentate ligand. In this hydrated form, it is plausible that the nickel ion is coordinated by four water molecules in the equatorial positions and two sulfamate ligands in the axial positions, likely coordinating through one of the oxygen atoms.

The diagram below illustrates a plausible octahedral coordination geometry for the [Ni(H₂O)₄(SO₃NH₂)₂] complex.

Caption: A possible octahedral coordination of the Ni(II) ion.

Hydrogen Bonding Network:

A crucial feature of hydrated crystal structures is the extensive network of hydrogen bonds. The four coordinated water molecules and the amine groups of the sulfamate ligands would act as hydrogen bond donors. The oxygen atoms of the sulfamate groups and potentially other water molecules would act as acceptors. This intricate network of hydrogen bonds links the individual complex units, creating a stable three-dimensional supramolecular architecture. This network is fundamental to the crystal's stability and influences its physical properties.

Conclusion: From Diffraction Pattern to Structural Insight

The comprehensive analysis of the crystal structure of nickelous disulfamate tetrahydrate provides invaluable insights into its chemical nature, which in turn dictates its performance in industrial applications. This technical guide has outlined a robust and scientifically rigorous workflow for achieving this analysis, from the foundational step of growing high-quality single crystals to the sophisticated processes of X-ray diffraction data collection, structure solution, refinement, and validation.

While a definitive crystal structure from a public database remains to be cited, the presented hypothetical analysis serves as a detailed and accurate template for the investigation of this and other important inorganic crystalline materials. By understanding the causality behind each experimental choice and employing a self-validating protocol, researchers can confidently elucidate complex crystal structures, paving the way for the rational design of next-generation materials in fields ranging from materials science to drug development.

References

-

Electro-Coatings. (n.d.). Sulfamate Nickel Plating & Advantages. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON for Windows. School of Chemistry, University of Glasgow. Retrieved from [Link]

-

ChemResearch Co. (2025, March 31). Sulfamate Nickel vs. Sulfate Nickel Plating. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel electroplating. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Retrieved from [Link]

-

Sharretts Plating Company (SPC). (n.d.). Sulfamate Nickel Plating. Retrieved from [Link]

-

Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results (Presentation). Retrieved from [Link]

-

US Chrome Corporation. (n.d.). Electrolytic Nickel Plating for Corrosion Resistant Parts. Retrieved from [Link]

-

Spek, A. L. (n.d.). The PLATON Homepage. Retrieved from [Link]

-

International Union of Crystallography. (2021, October 15). Small molecules: the PLATON toolbox. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

-

Wikipedia. (n.d.). Single crystal. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of hydrated cation-anion nickel(II) thiosemicarbazide and nickel(II) malonate dihydrate complex. Retrieved from [Link]

-

SPIE Digital Library. (n.d.). Liquid Crystal Growth Methods. Retrieved from [Link]

-

Guzei, I. A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 20(4), 229–254. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of the Hydrated Nickel(II) Complex of Tartrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel(II) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]

-

International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). How to Grow Crystals. Retrieved from [Link]

-

MDPI. (n.d.). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

-

ChemRxiv. (2022, March 22). Solving Inorganic Crystal Structures from X-ray Powder Diffraction Using a Generative First-Principles Framework. Retrieved from [Link]

-

Toyota Research Institute. (2022, August 10). Solving inorganic crystal structures from X-ray powder diffraction using a generative first-principles framework. Retrieved from [Link]

-

Semantic Scholar. (2020, November 30). Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. Retrieved from [Link]

-

MDPI. (2020, November 30). Precipitation and Crystallization Used in the Production of Metal Salts for Li-Ion Battery Materials: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US10995014B1 - Process for producing crystallized metal sulfates.

- Google Patents. (n.d.). US3321273A - Process for the preparation of metal sulfamates.

-

PubMed. (2021, May 7). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Retrieved from [Link]

Sources

- 1. Sulfamate Nickel Plating & Advantages | Electro-Coating [electro-coatings.com]

- 2. Sulfamate Nickel vs. Sulfate Nickel Plating [chemresearchco.com]

- 3. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 4. Sulfamate Nickel Plating | SPC [sharrettsplating.com]

- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3321273A - Process for the preparation of metal sulfamates - Google Patents [patents.google.com]

- 10. acadpubl.eu [acadpubl.eu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLATON [chem.gla.ac.uk]

- 15. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 16. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 17. [PDF] Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Nickel Sulfamate Tetrahydrate Powder

This guide provides a comprehensive overview of the fundamental physical properties of nickel sulfamate tetrahydrate powder, a compound of significant interest in various scientific and industrial fields, including electroplating, catalysis, and emerging applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile inorganic compound.

Introduction: The Significance of Nickel Sulfamate Tetrahydrate

Nickel sulfamate tetrahydrate, with the chemical formula Ni(SO₃NH₂)₂·4H₂O, is a key inorganic salt valued for its unique characteristics that make it highly suitable for specialized applications.[1][2] Unlike other nickel salts, it is renowned for its ability to produce electrodeposits with low internal stress, high ductility, and excellent corrosion resistance.[3] These properties are critical in high-precision applications such as electronics, aerospace, and the manufacturing of complex components.[4] In the realm of research and development, its utility extends to catalysis and as a precursor in the synthesis of advanced materials. The sulfamate moiety in its structure also opens avenues for investigation in medicinal chemistry, where sulfamate-containing compounds have shown promise as bioactive molecules.[5]

Core Physicochemical Properties

A thorough understanding of the physical properties of nickel sulfamate tetrahydrate is paramount for its effective application and for ensuring safety and reproducibility in experimental work. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | Ni(SO₃NH₂)₂·4H₂O | [1][2] |

| Molecular Weight | 322.92 g/mol | [2][6] |

| CAS Number | 124594-15-6 | [1][2] |

| Appearance | Blue-green crystalline powder | [1] |

| Melting Point | Decomposes upon heating | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Density (Solid) | Data not available | |

| Solubility | Highly soluble in water; soluble in liquid ammonia and ethanol; slightly soluble in acetone; insoluble in ether, hydrocarbons, and carbon disulfide. | [7] |

In-Depth Analysis of Key Physical Characteristics

Crystalline Structure

Experimental Protocol: X-ray Diffraction (XRD) for Crystal Structure Determination

The following is a generalized protocol for determining the crystal structure of a powdered solid like nickel sulfamate tetrahydrate.

-

Sample Preparation: A small amount of the nickel sulfamate tetrahydrate powder is finely ground to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

-

Data Collection: The sample is mounted in a powder X-ray diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters. Further analysis, often employing Rietveld refinement, can elucidate the complete crystal structure, including atomic positions.

Diagram: Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure of a powder sample using X-ray diffraction.

Thermal Properties: Decomposition Profile

Nickel sulfamate tetrahydrate does not exhibit a true melting or boiling point; instead, it undergoes thermal decomposition upon heating.[1] The process begins with the loss of its four molecules of water of hydration.[8] Further heating leads to the decomposition of the anhydrous salt into basic nickel salts and ultimately a mixture of nickel oxides.[7]

A study on the thermal decomposition of various nickel salt hydrates indicated that the dehydration of these salts generally occurs between 100°C and 350°C.[1] The decomposition of the anhydrous nickel sulfamate has been reported to occur in the range of 375–797 °C.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To precisely characterize the thermal decomposition of nickel sulfamate tetrahydrate, a combined TGA/DSC analysis is the method of choice.

-

Sample Preparation: A small, accurately weighed sample of the powder (typically 5-10 mg) is placed in a crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA/DSC instrument. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate.

-

Thermal Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

Data Acquisition: The instrument continuously records the sample's weight (TGA) and the heat flow into or out of the sample (DSC) as a function of temperature.

-

Data Interpretation: The TGA curve reveals the temperatures at which weight loss occurs, corresponding to dehydration and decomposition. The DSC curve indicates whether these processes are endothermic or exothermic.

Diagram: Interpreting TGA/DSC Data for Nickel Sulfamate Tetrahydrate

Caption: A conceptual diagram illustrating the expected thermal decomposition pathway of nickel sulfamate tetrahydrate as observed by TGA/DSC.

Solubility Profile

The high solubility of nickel sulfamate tetrahydrate in water is a key property that facilitates its use in aqueous solutions, particularly in electroplating baths.[6] Its solubility in other polar solvents like liquid ammonia and ethanol, and slight solubility in acetone, provides options for its use in non-aqueous systems.[7] Its insolubility in nonpolar solvents such as ether and hydrocarbons is also an important characteristic to consider in various applications.[7]

Experimental Protocol: Determination of Aqueous Solubility

A standard method to determine the solubility of a salt in water at a specific temperature is the saturation method.

-

Saturation: An excess amount of nickel sulfamate tetrahydrate powder is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling and Analysis: A known volume of the supernatant (the clear saturated solution) is carefully withdrawn using a filtered syringe to avoid including undissolved solid. The concentration of nickel in the sample can be determined by various analytical techniques, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

-

Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent at that specific temperature.

Relevance of Physical Properties in Key Applications

-

Electroplating: The high aqueous solubility allows for the preparation of concentrated plating baths, enabling high current densities and rapid deposition rates.[9] The crystalline nature of the salt ensures a consistent and pure source of nickel ions, contributing to the desirable low-stress and ductile properties of the resulting nickel plate.[3]

-

Catalysis: The physical form of the powder, including its particle size and surface area, can significantly influence its performance as a catalyst or catalyst precursor. A fine powder with a high surface area will generally exhibit higher catalytic activity.

-

Drug Development: For any potential pharmaceutical application, understanding the solubility in both aqueous and organic media is crucial for formulation and bioavailability studies. The thermal stability is also a critical parameter for processing and storage. The sulfamate functional group is of particular interest as it is present in several bioactive compounds.[5]

Safety and Handling

Nickel sulfamate tetrahydrate is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause serious eye damage, allergic skin reactions, and respiratory irritation.[10][11][12] It is also suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[10] It is very toxic to aquatic life with long-lasting effects.[10][11] When handling the powder, personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn to avoid exposure.[11][12] Work should be conducted in a well-ventilated area or under a fume hood.[12]

Conclusion

The physical properties of nickel sulfamate tetrahydrate powder are integral to its functionality and safe handling. Its high solubility, specific thermal decomposition profile, and crystalline nature are key determinants of its performance in established applications like electroplating and emerging fields of research. A thorough characterization of these properties using appropriate analytical techniques is essential for optimizing its use and exploring new applications.

References

-

Heeger Materials. Nickel Sulfamate Tetrahydrate | Ni(SO3NH2)2·4H2O | CAS 124594-15-6. [Link]

-

American Elements. Nickel(II) Sulfamate Tetrahydrate. [Link]

-

ResearchGate. Thermal Decomposition of Nickel Salt Hydrates | Request PDF. [Link]

-

PubChem. Nickel sulfamate tetrahydrate | H12N2NiO10S2 | CID 16211747. [Link]

-

Ataman Kimya. NICKEL SULFAMATE. [Link]

-

Aalberts surface technologies. Sulfamate Nickel. [Link]

-

London Chemicals & Resources Limited. Nickel Sulfamate. [Link]

-

PubMed. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]

-

ResearchGate. Thermal Decomposition of Nickel Salt Hydrates. [Link]

-

ChemBK. Nickel sulfamate. [Link]

-

BioFuran Materials. Nickel sulfamate tetrahydrate, CAS 124594-15-6. [Link]

-

American Elements. Nickel(II) Sulfamate Solution. [Link]

-

Todini Chemicals. Nickel Sulfamate Solution - Distributor & Supplier | CAS 13770-89-3. [Link]

-

Surface Technology Environmental Resource Center - STERC. Nickel Plating from a Sulfamate Bath. [Link]

-

American Elements. View PDF. [Link]

-

ResearchGate. Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. [Link]

-

ResearchGate. Mechanism and kinetics of thermal decomposition of Nickel(II) Sulfate(VI) hexahydrate. [Link]

-

Semantic Scholar. Thermal dehydration and decomposition of nickel chloride hydrate (NiCl2·xH2O). [Link]

-

Jetir.Org. STUDY OF THERMAL DECOMPOSITION OF Ni(II) AND Fe(III) NITRATES AND THEIR MIXTURE. [Link]

-

MDPI. Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. [Link]

-

Columbia Chemical. NICOL SULFAMATE - TDS. [Link]

-

PubChem. Nickel sulfamate | H4N2NiO6S2 | CID 83720. [Link]

- Google Patents.

-

PubMed. Differential scanning calorimetric studies of nickel titanium rotary endodontic instruments. [Link]

-

ResearchGate. Experimental studies on NiSO4 by thermal analysis and calorimetry. [Link]

-

Nickel Consortia. INFORMATION. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. heegermaterials.com [heegermaterials.com]

- 3. scribd.com [scribd.com]

- 4. Testing salts for anions and cations | Class experiment | RSC Education [edu.rsc.org]

- 5. Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data | MDPI [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 124594-15-6 CAS MSDS (NICKEL(II) SULFAMATE TETRAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. Nickel bis(sulphamidate) | 13770-89-3 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Nickel(II) sulfamate, 50% w/w aq. soln., Reagent Grade 1 L | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. americanelements.com [americanelements.com]

Pralatrexate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of the Chemistry, Pharmacology, and Safety Profile of a Novel Antifolate

Introduction

Pralatrexate, with the CAS number 146464-95-1, is a pivotal antineoplastic agent that has significantly impacted the treatment landscape for certain hematological malignancies.[1][2][3] It is a folate analog metabolic inhibitor, specifically designed for enhanced cellular uptake and retention in tumor cells.[4][5][6] This guide provides a comprehensive overview of Pralatrexate, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, mechanism of action, pharmacological profile, and critical safety data to support its effective and safe utilization in research and clinical settings.

Chemical and Physical Properties

Pralatrexate is a pteridine derivative, chemically described as N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-L-glutamic acid.[7] It is a complex small molecule with a molecular weight of 477.47 g/mol and a molecular formula of C23H23N7O5.[4]

| Property | Value | Source |

| CAS Number | 146464-95-1 | [5][7] |

| Molecular Formula | C23H23N7O5 | [4][8] |

| Molecular Weight | 477.47 g/mol | [4] |

| IUPAC Name | (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | [9] |

| Synonyms | PDX, 10-Propargyl-10-deazaaminopterin, Folotyn | [5][7] |

| Solubility | Soluble in DMSO (>23.85 mg/mL), insoluble in water and ethanol. | [9] |

| Physical Appearance | Not specified in the provided results. |

Mechanism of Action: A Targeted Approach to Cancer Therapy

Pralatrexate's efficacy stems from its role as a potent antifolate. It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[6][8][10] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6] By blocking this enzyme, Pralatrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[5][11][12]

A key feature that distinguishes Pralatrexate from other antifolates like methotrexate is its higher affinity for the reduced folate carrier-1 (RFC-1).[1][8] RFC-1 is a protein that is often overexpressed on the surface of malignant cells and is responsible for transporting folates into the cell.[6][8] This enhanced affinity allows for preferential uptake of Pralatrexate into tumor cells.[6]

Once inside the cell, Pralatrexate is a more potent substrate for folylpolyglutamate synthetase (FPGS) compared to methotrexate.[8] FPGS catalyzes the addition of glutamate residues to the drug, a process known as polyglutamylation.[6] This modification traps Pralatrexate within the cell, increasing its intracellular concentration and prolonging its inhibitory effect on DHFR.[4][6]

Caption: Mechanism of action of Pralatrexate.

Pharmacology and Clinical Development

Pralatrexate was approved by the U.S. Food and Drug Administration (FDA) in September 2009 for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][8][13] This approval marked a significant advancement, as it was the first drug specifically indicated for this aggressive form of non-Hodgkin's lymphoma.[3]

The clinical development of Pralatrexate was driven by preclinical data demonstrating its superior activity compared to other antifolates in lymphoma models.[1] Clinical trials have been instrumental in defining a safe dosage and establishing the safety profile of the drug.[1] Ongoing research is exploring the potential of Pralatrexate in combination with other chemotherapeutic agents for various hematological malignancies and solid tumors, including non-small-cell lung cancer.[1][8][10]

Safety and Handling

As a cytotoxic agent, Pralatrexate must be handled with appropriate precautions. The following information is crucial for ensuring the safety of laboratory and clinical personnel.

Hazard Identification

Pralatrexate is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Germ Cell Mutagenicity: May cause genetic defects.[7]

-

Carcinogenicity: Suspected of causing cancer.[7]

-

Reproductive Toxicity: May damage fertility or the unborn child.[7]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7]

Personal Protective Equipment (PPE) and Handling

-

Gloves and Protective Clothing: Use of gloves and other protective clothing is recommended when handling Pralatrexate.[14]

-

Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[7]

-

Contact: If the drug comes into contact with skin or mucosa, the affected area should be washed immediately and thoroughly with soap and water, and mucous membranes should be flushed with water.[14]

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: If swallowed, seek immediate medical attention.

Adverse Effects and Toxicity

The most common adverse effects associated with Pralatrexate treatment include:

Other frequently reported adverse reactions include anemia, constipation, fever, edema, cough, and diarrhea.[14] Serious adverse effects can include sepsis, febrile neutropenia, dehydration, and dyspnea.[14]

Experimental Protocols

In Vitro Antiproliferative Assay

This protocol outlines a general procedure for assessing the antiproliferative activity of Pralatrexate against cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., PC3, HT29)[9]

-

Appropriate cell culture medium and supplements

-

Pralatrexate stock solution (dissolved in DMSO)[9]

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Pralatrexate in cell culture medium. Remove the old medium from the wells and add the Pralatrexate dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of Pralatrexate that inhibits cell growth by 50%.

Caption: In vitro antiproliferative assay workflow.

Synthesis Overview

The synthesis of Pralatrexate is a multi-step process that requires precise control of reaction conditions to achieve the desired purity and yield.[10] While detailed synthetic routes are proprietary, the general approach involves the coupling of key intermediates. Several patented processes describe the preparation of 10-propargyl-10-deazaaminopterin and its intermediates.[11] The complexity of the synthesis underscores the importance of sourcing the compound from reputable suppliers for research and development purposes.[10]

Conclusion

Pralatrexate is a significant therapeutic agent in the treatment of peripheral T-cell lymphoma, with a well-defined mechanism of action that offers a targeted approach to cancer therapy. Its unique properties, including high-affinity uptake and enhanced intracellular retention, distinguish it from other antifolates. A thorough understanding of its chemical properties, pharmacology, and safety profile is essential for its continued development and application. This guide provides a foundational resource for professionals in the field, enabling informed decision-making in both research and clinical contexts.

References

-

PubChem. Pralatrexate | C23H23N7O5 | CID 148121. National Institutes of Health.

-

Cayman Chemical. Pralatrexate - Safety Data Sheet.

-

Oncology News Central. Pralatrexate: uses, dosing, warnings, adverse events, interactions.

-

AusPAR. Folotyn Pralatrexate Mundipharma Pty Ltd PM-2011-03153-3-4.

-

APExBIO. Pralatrexate – Antimetabolite.

-

CymitQuimica. CAS 124594-15-6: nickel(ii) sulfamate tetrahydrate.

-

Selleck Chemicals. Pralatrexate | DHFR inhibitor | CAS 146464-95-1.

-

MedChemExpress. Pralatrexate | Dihydrofolate Reductasean Inhibitor.

-

Zain, J., & O'Connor, O. (2010). Pralatrexate: basic understanding and clinical development. Expert Opinion on Investigational Drugs, 19(7), 913-923.

-

Marchi, E., Mangone, M., Zullo, K., & O'Connor, O. A. (2013). Pralatrexate Pharmacology and Clinical Development. Clinical Cancer Research, 19(22), 6086-6091.

-

MedKoo Biosciences. Pralatrexate Synthetic Routes.

-

Synapse. Exploring Pralatrexate's Revolutionary R&D Successes and its Mechanism of Action. (2023).

-

PharmaCompass. Pralatrexate | Drug Information, Uses, Side Effects, Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Pralatrexate: Mechanism, Synthesis, and Future Directions in Cancer Treatment.

-

Cancer Care Ontario. PRALAtrexate.

-

TCI Chemicals. Safety Data Sheet.

-

Chem-Impex. Nickel (II) sulfamate tetrahydrate.

-

Ataman Kimya. NICKEL SULFAMATE.

-

ChemScene. 124594-15-6 | Nickel(II) sulfamate tetrahydrate.

-

National Center for Biotechnology Information. Pralatrexate - LiverTox. (2016).

-

PubChem. Nickel sulfamate tetrahydrate | H12N2NiO10S2 | CID 16211747. National Institutes of Health.

-

Wikipedia. Pralatrexate.

-

Sigma-Aldrich. Nickel(II) sulfamate 98 124594-15-6.

-

Heeger Materials. Nickel Sulfamate Tetrahydrate | Ni(SO3NH2)2·4H2O | CAS 124594-15-6.

-

LookChem. Nickel(II) Sulfamate Tetrahydrate CAS 124594-15-6 from China manufacturer.

-

Drugs.com. Folotyn (pralatrexate) FDA Approval History.

-

Alfa Chemistry. CAS 124594-15-6 Nickel(ii)sulfamate tetrahydrate.

-

Drugs.com. Pralatrexate: Key Safety & Patient Guidance.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

AMERICAN ELEMENTS®. 124594-15-6.

-

TCI America. NICKEL(II)SULFAMATE TETRAHYDRATE-Material Safety Datasheet.

-

Therapeutic Goods Administration (TGA). Australian public assessment for Pralatrexate. (2013).

-

AMERICAN ELEMENTS®. Nickel(II) Sulfamate Tetrahydrate.

-

Patsnap Synapse. What is the mechanism of Pralatrexate? (2024).

-

MedchemExpress.com. Nickel(II) sulfamate tetrahydrate | Biochemical Assay Reagents.

-

Ambeed.com. 124594-15-6 | Nickel(II) sulfamate tetrahydrate.

-

Sigma-Aldrich. Nickel(II) sulfamate 98 124594-15-6.

-

BLD Pharm. 124594-15-6 | MFCD00149964 | Nickel(II) Sulfamate Tetrahydrate.

-

TCI EUROPE N.V. Nickel(II) Sulfamate 124594-15-6.

Sources

- 1. Pralatrexate: basic understanding and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Pralatrexate's Revolutionary R&D Successes and its Mechanism of Action [synapse.patsnap.com]

- 3. Pralatrexate - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Pralatrexate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is the mechanism of Pralatrexate? [synapse.patsnap.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Pralatrexate | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. nbinno.com [nbinno.com]

- 11. medkoo.com [medkoo.com]

- 12. Pralatrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. oncologynewscentral.com [oncologynewscentral.com]

- 15. cancercareontario.ca [cancercareontario.ca]

Introduction: The Significance of Nickelous Disulfamate Tetrahydrate and Its Solvation Properties

An In-Depth Technical Guide to the Solubility of Nickelous Disulfamate Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) sulfamate tetrahydrate, with the chemical formula Ni(SO₃NH₂)₂·4H₂O, is an inorganic compound of considerable industrial and research importance.[1][2] It is a cornerstone of modern electroplating and electroforming, prized for its ability to produce nickel deposits with exceptionally low internal stress, high ductility, and excellent uniformity.[3][4][5] These characteristics are critical in high-precision applications, including the manufacturing of electronic components, aerospace parts, and medical devices.[3][4]

The utility of this compound is fundamentally linked to its solubility characteristics. While its behavior in aqueous solutions is well-documented for electroplating baths, a comprehensive understanding of its solubility in organic solvents is crucial for expanding its application into new domains such as catalysis, materials synthesis, and potentially, novel formulation strategies in pharmaceuticals and specialty chemicals.[6] The choice of solvent dictates reaction kinetics, crystal morphology of resulting products, and the feasibility of new process designs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the solubility of nickelous disulfamate tetrahydrate in various organic solvents. It moves beyond a simple listing of data to explain the underlying chemical principles governing its solvation, offers a robust experimental protocol for solubility determination, and presents the information in a structured, accessible format for the practicing scientist.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical nature is essential before delving into its solubility. As a hydrated salt, its properties are influenced by the central nickel(II) ion, the sulfamate anions, and the four molecules of water of hydration.[1]

| Property | Value |

| Chemical Formula | Ni(SO₃NH₂)₂·4H₂O[2][7] |

| Molecular Weight | 322.93 g/mol [7][8] |

| Appearance | Blue to green crystalline solid/powder[1][2][6] |

| Common Synonyms | Nickel(II) sulfamate tetrahydrate, Nickelous sulfamate tetrahydrate[1][7] |

| CAS Number | 124594-15-6[1][2][7] |

Core Analysis: Solubility Profile Across Organic Solvent Classes

The solubility of an ionic compound like nickelous disulfamate tetrahydrate is governed by the principle of "like dissolves like." Its polar nature, stemming from the Ni²⁺ cation and the sulfamate anions (⁻O₃SNH₂), dictates a strong preference for polar solvents capable of overcoming the crystal lattice energy through favorable ion-dipole interactions. The presence of water of hydration also plays a critical role, influencing interactions with protic solvents through hydrogen bonding.

Aqueous and Highly Polar Systems

-

Water: Nickelous disulfamate tetrahydrate is highly soluble in water.[1][2] This property is the basis for its widespread use in aqueous electroplating baths.[3][9]

-

Liquid Ammonia: The compound is reported to be soluble in liquid ammonia, a highly polar protic solvent capable of strong coordination with the nickel ion.[10][11]

Polar Protic Solvents: The Role of Hydrogen Bonding

This class of solvents, characterized by a hydroxyl group (-OH), can engage in hydrogen bonding, which is expected to facilitate the dissolution of the hydrated salt.

-

Ethanol: Reports on solubility in ethanol are conflicting. Several sources state it is soluble in ethanol[10], while others claim it is insoluble.[11] This discrepancy may arise from differences in experimental conditions (e.g., temperature, water content of the ethanol) or the specific form of the salt used (anhydrous vs. tetrahydrate).

-

Methanol: The compound is described as slightly soluble in methanol.[10][11] The smaller size of methanol compared to ethanol may influence its ability to effectively solvate the ionic species.

Polar Aprotic Solvents

These solvents possess a dipole moment but lack an O-H or N-H bond. Their ability to solvate the nickel cation is the primary driver of solubility.

-

Acetone: Nickelous disulfamate is reported to be slightly soluble[10][11] to immiscible in acetone.[12] This limited solubility is expected, as acetone is less polar than alcohols and cannot act as a hydrogen bond donor to interact with the sulfamate anion.

-

Ethers (e.g., Diethyl Ether): It is considered insoluble or immiscible in ether.[11][12] The low polarity of ethers is insufficient to overcome the crystal lattice energy of the salt.

Non-Polar Solvents

-

Hydrocarbons (e.g., alkanes, aromatics) and Carbon Disulfide: As expected, nickelous disulfamate is insoluble in non-polar solvents like hydrocarbons and carbon disulfide.[11] There are no significant favorable intermolecular forces to promote dissolution.

Quantitative Data Summary

The available literature primarily provides qualitative descriptions of solubility. The following table summarizes these findings to provide a clear comparative overview for researchers.

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Aqueous | Water | Soluble, Miscible | [1][2][9] |

| Highly Polar | Liquid Ammonia | Soluble | [10][11] |

| Polar Protic | Ethanol | Soluble / Insoluble (Conflicting Reports) | [10][11] |

| Methanol | Slightly Soluble | [10][11] | |

| Polar Aprotic | Acetone | Slightly Soluble / Immiscible | [10][11][12] |

| Diethyl Ether | Insoluble / Immiscible | [11][12] | |

| Non-Polar | Hydrocarbons | Insoluble | [11] |

| Carbon Disulfide | Insoluble | [11] |

Visualization of Solubility Principles

The following diagram illustrates the fundamental interactions governing the dissolution process.